4-[3-(cyclopentylamino)butyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(cyclopentylamino)butyl]phenol is an organic compound with the molecular formula C15H23NO It is characterized by a phenol group attached to a butyl chain, which is further substituted with a cyclopentylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(cyclopentylamino)butyl]phenol typically involves the reaction of a phenol derivative with a butyl chain that has been functionalized with a cyclopentylamino group. One common method involves the alkylation of phenol with a butyl halide, followed by the introduction of the cyclopentylamino group through nucleophilic substitution. The reaction conditions often require the use of a base, such as sodium hydroxide, to deprotonate the phenol and facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(cyclopentylamino)butyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-[3-(cyclopentylamino)butyl]phenol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(cyclopentylamino)butyl]phenol involves its interaction with molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds and participate in various non-covalent interactions, while the cyclopentylamino group can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3S)-3-(cyclopentylamino)butyl]phenol
- 4-[3-(cyclopentylamino)butyl]phenol derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentylamino group enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[3-(cyclopentylamino)butyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12(16-14-4-2-3-5-14)6-7-13-8-10-15(17)11-9-13/h8-12,14,16-17H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGQCZVMMMZKLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.